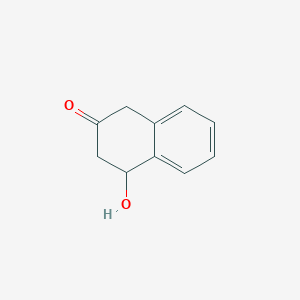
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by a hydroxyl group at the fourth position and a ketone group at the second position of the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be synthesized through several methods:
Hydrogenation of 4-Hydroxy-2-naphthoquinone: This method involves the reduction of 4-hydroxy-2-naphthoquinone using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Cyclization of 2-(2-Hydroxyphenyl)ethanone: This method involves the cyclization of 2-(2-hydroxyphenyl)ethanone in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the naphthalenone ring system.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-hydroxy-2-naphthoquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The ketone group can be reduced to form an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-oxo-3,4-dihydronaphthalen-2(1H)-one or 4-carboxy-3,4-dihydronaphthalen-2(1H)-one.
Reduction: Formation of 4-hydroxy-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 4-alkoxy-3,4-dihydronaphthalen-2(1H)-one or 4-acetoxy-3,4-dihydronaphthalen-2(1H)-one.
科学研究应用
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific application:
Biological Activity: The hydroxyl and ketone groups can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
Chemical Reactions: The hydroxyl and ketone groups serve as reactive sites for various chemical transformations, enabling the compound to participate in a wide range of reactions.
相似化合物的比较
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
4-Hydroxy-2-naphthoquinone: Similar structure but lacks the dihydro component, making it more prone to oxidation.
3,4-Dihydronaphthalen-2(1H)-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxy-1-tetralone: Similar structure but with a different position of the hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and applications.
属性
CAS 编号 |
183999-84-0 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
4-hydroxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H10O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,10,12H,5-6H2 |
InChI 键 |
KSADXZJDSQDMML-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2CC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


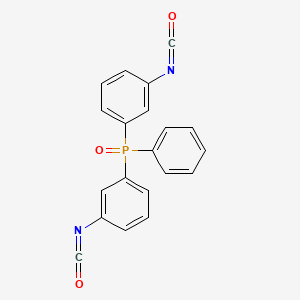
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
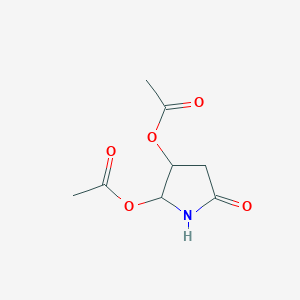

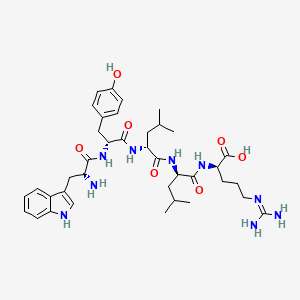
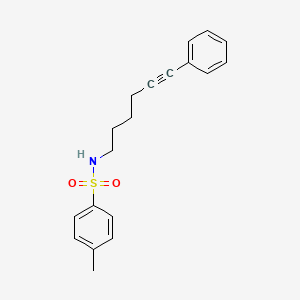
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
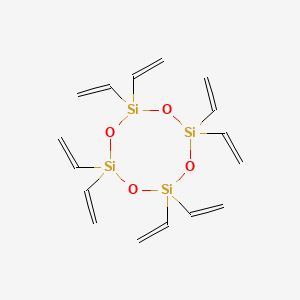
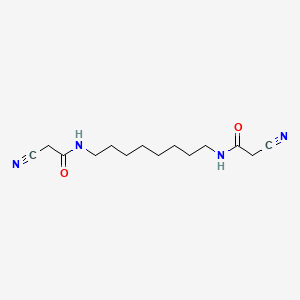

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

